2-Methyl-1-undecanol

描述

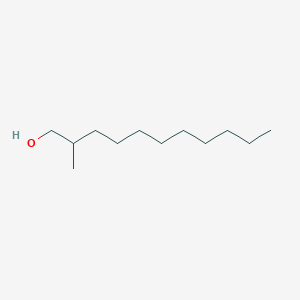

Structure

3D Structure

属性

IUPAC Name |

2-methylundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZXHVORLPLICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864287 | |

| Record name | 2-Methyl-1-undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10522-26-6 | |

| Record name | 2-Methyl-1-undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10522-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-undecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010522266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Undecanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylundecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-UNDECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2321D186B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biogenesis of 2 Methyl 1 Undecanol

Natural Isolation and Identification Studies

Efforts to pinpoint the presence of 2-Methyl-1-undecanol in the natural world have not been widely reported, leading to a fragmented understanding of its distribution across different biological kingdoms.

Currently, there is no specific scientific literature that identifies this compound as a metabolite produced by fungi. While fungi are known to produce a vast array of volatile and non-volatile organic compounds, including various alcohols, this particular C12 branched-chain alcohol has not been reported as a product of fungal metabolism in available research.

The presence of this compound in the plant kingdom is suggested by a single, unreferenced mention. The Good Scents Company, a database for fragrance and flavor raw materials, lists rice as a natural source of the compound. thegoodscentscompany.com However, this claim is not substantiated by primary scientific literature detailing its isolation and identification from Oryza sativa or any other plant species. In contrast, the related compound, 1-undecanol (B7770649), has been identified in various fruits, such as apples and bananas. wikipedia.org

There are no available studies that report the isolation or identification of this compound from animal sources. Research into animal-derived compounds, including semiochemicals like insect pheromones, has not identified this specific molecule as a signaling agent or a metabolic byproduct. nih.govplantprotection.pl While other alcohols, such as 2-undecanol (B40161), have been identified as components of insect pheromones, this compound has not been similarly implicated. nih.gov

Scientific literature lacks any reports on the detection of this compound in fermentation products. Studies on the metabolic byproducts of microbial fermentation, which produce a variety of alcohols, have extensively documented compounds like 2-methyl-1-butanol. epa.govresearchgate.net This shorter-chain alcohol is a well-known product of amino acid metabolism in yeast and bacteria. However, the longer-chain this compound has not been identified as a product of common fermentation processes.

Biosynthetic Pathways and Precursor Analysis

The biosynthetic pathways that could lead to the formation of this compound have not been elucidated. In microorganisms, the production of shorter branched-chain alcohols, such as 2-methyl-1-butanol, is known to originate from the catabolism of amino acids, specifically the isoleucine pathway. nih.govnih.gov This process involves the decarboxylation of a keto acid precursor, 2-keto-3-methylvalerate, followed by a reduction to the corresponding alcohol. nih.govrsc.org

Given its 12-carbon backbone, it is improbable that this compound is synthesized via the same amino acid-derived pathway. A more plausible origin would be related to fatty acid synthesis or degradation pathways, which involve the assembly or breakdown of long carbon chains. However, no research currently connects these pathways to the biosynthesis of this compound. The industrial preparation of the compound involves the hydrogenation of methyl nonyl acetaldehyde, a synthetic precursor. chemicalbook.comchemicalbook.com

Microbial Biotransformations Leading to this compound

There is a lack of specific research demonstrating the production of this compound through microbial biotransformation. Biotransformation is a process where microorganisms are used to convert a substrate into a structurally related product. researchgate.net While this technique is widely used to synthesize various chemicals, including chiral alcohols, no studies have been published that describe the use of a specific microorganism to transform a precursor compound into this compound.

The following table summarizes the limited findings on the natural occurrence of this compound.

| Source Category | Specific Source | Research Findings |

| Plants | Rice (Oryza sativa) | Listed in an industry database as a natural source, but lacks primary scientific validation. thegoodscentscompany.com |

| Fungi | Not Identified | No studies have reported its isolation from fungal species. |

| Animals | Not Identified | No studies have reported its isolation from animal tissues or as a semiochemical. |

| Fermentation | Not Identified | Not detected as a byproduct in common fermentation studies. |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches

Hydroformylation, also known as the oxo process, is a key industrial method for producing aldehydes from alkenes. The subsequent reduction of these aldehydes yields alcohols.

A common route to 2-methyl-1-undecanol involves the hydroformylation of 1-decene. wikipedia.org This reaction, which uses a mixture of carbon monoxide and hydrogen (syngas), produces an isomeric mixture of aldehydes, including undecanal (B90771) and 2-methylundecanal (B89849). wikipedia.orggoogle.com The hydroformylation of higher olefins like 1-dodecene (B91753) can also yield precursors to C13 alcohols. i.moscow The reaction is typically catalyzed by cobalt or rhodium complexes. For instance, a rhodium-catalyzed hydroformylation of 1-dodecene has been studied in microemulsion systems, showing high selectivity to the linear aldehyde. researchgate.net The resulting 2-methylundecanal is then hydrogenated to produce this compound. wikipedia.org This reduction can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). google.com

A patented process describes the production of 2-methyl-1-undecanal from a mixture containing 1-undecanol (B7770649) and 2-methyl-1-decanol (B97644). google.com The process involves dehydrogenation, followed by reaction with formaldehyde (B43269) and subsequent hydrogenation. google.com Another patent details a hydroformylation process using a catalyst system composed of a cobalt-containing compound and a polynitroaromatic compound to produce a mixture of alcohols, including 2-methylundecanol-1, from undecene-5. google.com

Table 1: Hydroformylation-Based Synthesis Data

| Starting Material | Key Intermediates | Catalyst Examples | Final Product |

|---|---|---|---|

| 1-Decene | Undecanal, 2-Methylundecanal | Rhodium or Cobalt complexes | This compound |

| 1-Dodecene | Tridecanal isomers | Rhodium-based catalysts | C13 Alcohols |

A classic method for synthesizing aldehydes, which can then be reduced to alcohols, is the Darzens reaction. The first synthesis of 2-methylundecanal, a direct precursor to this compound, was achieved through this method in 1904. wikipedia.org The process involves the reaction of methyl nonyl ketone with an alkyl chloroacetate (B1199739) to form a glycidate. wikipedia.org This glycidate then undergoes saponification followed by decarboxylation to yield 2-methylundecanal. wikipedia.org Subsequent reduction of the aldehyde provides this compound.

One of the primary industrial synthesis routes for 2-methylundecanal involves the functionalization of undecanal. wikipedia.org Undecanal, which can be produced from the hydroformylation of 1-decene, is reacted with formaldehyde in the presence of a base. wikipedia.orggoogle.com This reaction forms 2-methyleneundecanal. The double bond of this intermediate is then hydrogenated to yield 2-methylundecanal. wikipedia.org The resulting 2-methylundecanal is subsequently reduced to this compound. chemicalbook.com A patent describes a multi-step process that includes reacting a mixture of undecanal and 2-methyl-1-decanal with formaldehyde, followed by hydrogenation. google.com

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Various reducing agents and catalytic systems can be employed for this purpose. For instance, the reduction of aldehydes can be carried out using sodium borohydride or through catalytic hydrogenation over metal catalysts like nickel or palladium. Research has also explored the use of ruthenium catalysts for the selective hydrogenation of aldehydes under mild conditions. researchgate.net

The synthesis of this compound and related branched-chain alcohols often relies on catalyst-mediated processes to ensure efficiency and selectivity. In hydroformylation, the choice of catalyst, whether rhodium- or cobalt-based, and the ligands used can significantly influence the ratio of linear to branched aldehyde products. rsc.org For example, the use of specific phosphine (B1218219) ligands with rhodium catalysts can favor the formation of the linear aldehyde from terminal olefins. rsc.org

In the hydrogenation step, which converts the aldehyde to the alcohol, catalysts such as palladium on carbon (Pd/C) are commonly used. google.com A process for producing 2-undecanol (B40161) from 2-undecanone (B123061) utilized a 10% Pd/C catalyst under hydrogen pressure. chemicalbook.com Ruthenium-based catalysts have also been shown to be effective for the hydrogenation of esters and aldehydes to alcohols under mild conditions. researchgate.net

Furthermore, dehydration of this compound, catalyzed by agents like sulfuric acid, can be used to synthesize 2-methyl-1-undecene. smolecule.com

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. mdpi.com Lipases are particularly versatile enzymes in organic synthesis.

Lipases (glycerol ester hydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in aqueous environments. ucp.pt However, in microaqueous or non-aqueous systems, they can catalyze the reverse reaction—ester synthesis—as well as transesterification and aminolysis. mdpi.comucp.pt These properties make them valuable catalysts for modifying fats and oils and for synthesizing a variety of organic compounds. ucp.pt

Lipases have been employed in alcoholysis reactions involving various primary and secondary alcohols, including 1-undecanol. ucp.pt For example, the modification of milkfat has been achieved through lipase-mediated alcoholysis with a range of alcohols. ucp.pt The lipase (B570770) B from Candida antarctica (CALB) is a particularly robust and widely used lipase in organic synthesis. mdpi.com It has been shown to be highly efficient in catalyzing transesterification reactions. mdpi.com

While direct enzymatic synthesis of this compound is not extensively documented in the provided results, the principles of lipase-catalyzed reactions are applicable. Lipases can be used for the kinetic resolution of racemic alcohols, including branched-chain alcohols. wiley-vch.deacs.org This involves the selective acylation of one enantiomer of the alcohol, allowing the separation of the unreacted enantiomer. For instance, Amano lipase PS has been used to purify (2R)-2-methyl-1-octanol through selective acetylation. wiley-vch.de This demonstrates the potential for using lipases to produce enantiomerically pure forms of branched alcohols like this compound.

Furthermore, biocatalytic cascades have been developed for the amination of primary alcohols. d-nb.info A five-enzyme cascade, for example, can convert an alcohol to the corresponding primary amine by first oxidizing the alcohol to an aldehyde, which is then aminated. d-nb.info This approach has been tested with alcohols up to 1-undecanol. d-nb.info

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 66341 |

| 1-Dodecene | 8031 |

| 1-Decene | 8113 |

| Carbon Monoxide | 281 |

| Hydrogen | 783 |

| Undecanal | 8050 |

| 2-Methylundecanal | 61031 |

| Sodium borohydride | 522718 |

| Palladium | 23939 |

| Methyl nonyl ketone | 8129 |

| Ethyl chloroacetate | 7748 |

| Formaldehyde | 712 |

| 2-Methyleneundecanal | 5352636 |

| 1-Undecanol | 8176 |

| 2-Methyl-1-decanol | 529369 |

| Undecene-5 | 5364405 |

| Dicobalt octacarbonyl | 9885108 |

| 2-Undecanone | 13203 |

| 2-Undecanol | 15410 |

| 2-Methyl-1-undecene | 88470 |

| Sulfuric acid | 1118 |

| 1-Octanol | 957 |

| Diethylamine | 8021 |

Biocatalytic Approaches for Polymer Functionalization

Biocatalytic methods, particularly those employing enzymes, represent a cornerstone of green polymer chemistry. These techniques are lauded for their high efficiency, selectivity, and operation under mild reaction conditions, which circumvents the need for harsh chemicals or metal catalysts. mdpi.com Enzymes, classified into six main groups, can catalyze modifications on a polymer's main chain, side chains, or terminals. mdpi.com Among these, lipases, such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are extensively used for polymer synthesis and functionalization. mdpi.comrsc.org

The functionalization of polymers using biocatalysis can be achieved through various reactions, including transesterification and ring-opening polymerization (ROP). mdpi.comnih.gov Lipase-catalyzed transesterification, for example, allows for the attachment of molecules with hydroxyl groups, like alcohols, onto a polymer backbone. This process is a key strategy for modifying the properties of existing polymers to create materials with enhanced or novel functionalities. mdpi.com

While direct studies on the biocatalytic functionalization of polymers using this compound are not extensively documented, research on analogous chiral alcohols provides a strong precedent. For instance, (S)-(-)-2-methyl-1-butanol has been successfully used to synthesize chiral side-chain liquid crystalline polyacrylates. scielo.br In this research, the chiral alcohol was converted to a derivative that was then incorporated into a polymer structure, imparting specific mesomorphic (liquid crystal) properties. scielo.br The resulting polyacrylates exhibited chiral nematic or smectic phases, with the thermal behavior being dependent on the polymer's molecular weight and the length of its spacer groups. scielo.br

By analogy, this compound, with its own chiral center and long alkyl chain, is a prime candidate for similar biocatalytic functionalization strategies. Its incorporation into polymer structures via enzyme-catalyzed reactions could be used to:

Introduce hydrophobicity and modify surface properties due to its long undecyl chain.

Influence the thermal properties and crystallinity of the resulting polymer.

Impart chirality, which is crucial for applications in chiral separations and optical materials.

The chemoselectivity of enzymes like CALB is particularly advantageous, as they can selectively catalyze esterification or transesterification reactions without affecting other functional groups that may be present on the polymer or the alcohol. rsc.orgrsc.org

Derivatization and Related Compound Synthesis Research

The chemical versatility of this compound stems from its primary alcohol functional group, which is a locus for numerous transformations and derivatizations.

Derivatization Reactions:

Oxidation to Aldehydes: As a primary alcohol, this compound can be oxidized to its corresponding aldehyde, 2-methyl-1-undecanal. This transformation is a common reaction for primary alcohols; for example, 1-undecanol can be oxidized to 1-undecanal. atamanchemicals.comatamanchemicals.com A patented process describes the dehydrogenation of a mixture containing 2-methyl-1-decanol using a copper catalyst to yield 2-methyl-1-decanal, a similar transformation. google.com

Esterification: The hydroxyl group readily reacts to form esters. Boric acid esters, for instance, can be produced by reacting an alcohol like 2-methyl-1-decanol with boric acid, a reaction that can be used for separation and purification. google.com Another derivatization involves reacting an alcohol with an anhydride (B1165640), such as the treatment of 2-undecanol with phthalic anhydride to form a phthalate (B1215562) derivative, a technique often employed for the resolution of racemic mixtures.

Formation of Amino Alcohols: The structure can be modified to include other functional groups. A patent includes 2-amino-2-methyl-1-undecanol as a compound of interest, indicating that the hydroxyl group can be retained while introducing an amino group to the carbon backbone. google.com

Analytical Derivatization: For analytical purposes such as gas chromatography (GC), the hydroxyl group is often derivatized to increase volatility. Silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group from a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique. core.ac.uk

Related Compound Synthesis:

Dehydration to Alkenes: this compound can undergo dehydration to form the corresponding alkene, 2-methyl-1-undecene. smolecule.com This terminal alkene is a valuable synthetic intermediate that can participate in a variety of addition reactions, including hydrohalogenation (addition of HX) and polymerization to form polyolefins. smolecule.com

Synthesis via Guerbet Reaction: While not a direct synthesis of this compound, the Guerbet reaction is a fundamental process for the dimerization of alcohols to produce larger, branched alcohols known as Guerbet alcohols. aocs.org This reaction underscores a general industrial strategy for creating long-chain branched alcohols from smaller precursors. aocs.org

Synthesis of Related Aldehydes: The industrial synthesis of related compounds highlights complex multi-step processes. For example, a patented method to produce 2-methyl-1-undecanal involves reacting a mixture containing 1-undecanal and 2-methyl-1-decanal with formaldehyde, followed by hydrogenation of the resulting intermediate. google.com This demonstrates a synthetic pathway to a structure very closely related to this compound.

Biological Activity and Associated Research Paradigms

Antimicrobial Research

2-Methyl-1-undecanol has been reported to possess antimicrobial properties. It was identified as one of the dominant metabolites in an ethyl acetate (B1210297) extract of Penicillium javanicum, a soil fungus. biotech-asia.org This extract, containing this compound among other compounds, was noted for its reported antimicrobial activities. biotech-asia.org The compound has also been isolated from the crude extract of the fungus Trichoderma harzianum, which is known for its role as a biocontrol agent against various plant pathogens. biotech-asia.org

Further research has identified this compound in the essential oils of guava species (Psidium friedrichsthalianum and Psidium guajava), which have demonstrated antimicrobial activity against common foodborne and food-spoilage bacteria. iomcworld.com Additionally, extracts of Polyalthia sclerophylla containing this compound have shown significant effects against several bacterial pathogens. als-journal.comsamipubco.com The broader class of long-chain fatty alcohols, to which this compound belongs, has been investigated for antibacterial activity against Staphylococcus aureus. researchgate.net Specifically, 1-undecanol (B7770649), a related compound, has demonstrated bactericidal and membrane-damaging activity. researchgate.net

Anti-inflammatory Research

Research has suggested the potential anti-inflammatory activity of this compound. It was identified as a metabolite in an ethyl acetate extract of Penicillium javanicum, which has been reported to have anti-inflammatory properties. biotech-asia.orgbiotech-asia.org Essential oils containing 1-decanol-2-methyl (an isomer of this compound) have exhibited significant anti-inflammatory activity. researchgate.net The genus Polyalthia, from which this compound has been isolated, is known for its anti-inflammatory characteristics. als-journal.com Furthermore, extracts from Dracontomelon dao containing a variety of compounds, including other long-chain alcohols, have shown anti-inflammatory properties. pharmacophorejournal.com

Antioxidant Research

This compound has been associated with antioxidant activity in several studies. It was a dominant metabolite in an ethyl acetate extract of Penicillium javanicum, which demonstrated significant free radical scavenging potential. biotech-asia.orgbiotech-asia.org This extract showed 70.14% antioxidant activity at a concentration of 300µg/ml, with an IC50 value of 166.17µg/ml. biotech-asia.orgbiotech-asia.org The genus Polyalthia, in which this compound has been identified, is also recognized for its antioxidant properties. als-journal.com

The compound was also found in fennel (Foeniculum vulgare) flowers, and extracts from this plant have shown strong free radical scavenging activity. researchgate.net Similarly, it was identified in the ethanolic extract of Dracontomelon dao sapwood, which exhibited potent antioxidant activity with an IC50 value of less than 5 ppm and 95.14% inhibition at that concentration. pharmacophorejournal.com

Anti-malignancy Research

The potential anti-malignancy activity of this compound has been noted in the scientific literature. It was identified as a metabolite in an ethyl acetate extract of Penicillium javanicum, a fungus whose metabolites have been reported to have anti-malignancy activities. biotech-asia.orgbiotech-asia.org The Polyalthia genus, a source of this compound, is also known for its anti-cancer properties. als-journal.com

In a study on the leaves of Polyalthia sclerophylla, which contain this compound, the extract did not show a detrimental influence on MG-63 human cell line viability, with cell availability increasing. als-journal.comsamipubco.com Conversely, an extract from Dracontomelon dao containing various bioactive compounds, including other alcohols, showed cytotoxic activity against normal human lymphocytes. pharmacophorejournal.com Furthermore, an ethyl acetate extract from the marine-derived fungus Talaromyces tratensis, which contains 1-undecanol, demonstrated dose-dependent cytotoxic effects against MDA MB 231, HeLa, and HT-29 cancer cell lines. researchgate.netresearcher.life

Other Reported Biological Activities

Beyond the primary research areas, this compound has been associated with other biological activities. It has been identified in the fungus Trichoderma harzianum, which is recognized as a plant growth-promoting fungus. biotech-asia.org The broader category of 2-alkyl-1-alkanols, to which this compound belongs, has been studied for its toxicokinetic properties, with data suggesting that it may cause a loss of membrane integrity. oecd.org Additionally, 1-undecanol, a related compound, has been reported to have nematicidal activity against the pinewood nematode Bursaphelenchus xylophilus. researchgate.net

Research into its Role as a Precursor for Bioactive Molecules

This compound is a fatty alcohol that can be utilized in various chemical syntheses. ontosight.ai While direct research into its role as a precursor for specific bioactive molecules is not extensively detailed in the provided context, its chemical nature as a fatty alcohol makes it a potential starting material for the synthesis of other compounds. For instance, the structurally related 7-Ethyl-2-methyl-4-undecanol is used as an intermediate in the production of other specialized chemicals. The development of organic acids and other volatile compounds, including an increase in this compound, has been observed during malolactic fermentation in cider production. researchgate.net This suggests its involvement in biochemical transformation processes that can lead to a variety of other molecules.

Environmental Fate and Bioremediation Studies

Microbial Degradation Mechanisms

The microbial breakdown of aliphatic hydrocarbons, including branched alcohols like 2-Methyl-1-undecanol, is a complex process initiated by specific oxygenase enzymes. Microorganisms have evolved sophisticated pathways to convert these chemically stable molecules into intermediates that can enter central metabolic cycles. The primary routes for alkane degradation are terminal and subterminal oxidation. asm.orgifpenergiesnouvelles.fr Terminal oxidation involves the hydroxylation of a terminal methyl group to form a primary alcohol, while subterminal oxidation targets an internal carbon atom, leading to a secondary alcohol. asm.orgifpenergiesnouvelles.fr

Alkane hydroxylases are a key class of enzymes that catalyze the initial and rate-limiting step in the aerobic degradation of alkanes by introducing an oxygen atom into the hydrocarbon chain. ifpenergiesnouvelles.frresearchgate.net These enzymes are critical in the bioremediation of oil-contaminated sites. ifpenergiesnouvelles.fr While many alkane hydroxylases act on linear alkanes, their activity also extends to branched hydrocarbons. asm.org The enzyme system in Pseudomonas putida GPo1, for instance, is known to oxidize alkanes from C5 to C12. ifpenergiesnouvelles.fr

In the context of this compound degradation, studies on thermophilic bacteria isolated from oil-contaminated sites have demonstrated the direct involvement of alkane hydroxylase. Research on newly isolated Geobacillus and Anoxybacillus species revealed significant crude oil-degrading capabilities. mdpi.com These bacteria produce alkane hydroxylase, which initiates the breakdown of n-alkanes. mdpi.comresearchgate.net The study specifically measured the degradation of this compound present in a crude oil mixture, highlighting the effectiveness of these microbial enzymes in transforming this branched alcohol. mdpi.com

Lipases are hydrolases that primarily catalyze the breakdown of triglycerides. mdpi.com However, their role in hydrocarbon transformation is also recognized, particularly in the context of complex mixtures like crude oil. mdpi.comresearchgate.net Lipases can act on ester intermediates that are formed during certain alkane degradation pathways. frontiersin.org

Subterminal oxidation is a crucial pathway for the metabolism of both linear and branched alkanes and is particularly relevant to the formation and degradation of compounds like this compound. ifpenergiesnouvelles.frfrontiersin.org This pathway begins with the oxidation of a subterminal carbon atom to yield a secondary alcohol, which is subsequently oxidized to the corresponding ketone. asm.orgifpenergiesnouvelles.fr A key step in this pathway involves a Baeyer-Villiger monooxygenase, which converts the ketone into an ester. This ester is then hydrolyzed by an esterase, breaking it down into a smaller alcohol and a fatty acid, which can be further metabolized. ifpenergiesnouvelles.frfrontiersin.org

Evidence for this pathway comes from studies on the degradation of long-chain methyl ketones. Research on a Pseudomonas strain showed the degradation of 2-tridecanone (B165437) into several products, including 1-undecanol (B7770649) and undecanoic acid. nih.govasm.org The formation of 1-undecanol from a C13 ketone unequivocally establishes the existence of a unique mechanism involving subterminal oxidation. nih.govasm.orgebi.ac.uk This process highlights how microorganisms can cleave carbon-carbon bonds within an aliphatic chain, a critical step in breaking down larger hydrocarbons into usable components. The principles of this pathway are applicable to the breakdown of other branched hydrocarbons and their alcohol derivatives.

Biodegradation Efficiency in Complex Environmental Matrices

The efficiency of this compound biodegradation has been quantified in laboratory studies using complex mixtures that mimic contaminated environments. In a study analyzing the crude oil degradation capabilities of thermophilic bacteria, several isolates demonstrated a high capacity for breaking down various hydrocarbon components, including this compound. mdpi.com

The isolates were cultured in a medium containing crude oil, and the degradation of individual compounds was measured by gas chromatography (GC). The results showed that Geobacillus sp. D4 and Anoxybacillus geothermalis D9 completely removed this compound (100% degradation). Another strain, Geobacillus sp. D7, also showed high efficiency, removing 84.5% of the compound. mdpi.com These findings highlight that specific microbial strains possess highly effective enzymatic machinery for the complete degradation of branched alcohols within a complex hydrocarbon matrix. mdpi.com

| Bacterial Isolate | Species | Degradation Percentage (%) |

|---|---|---|

| D4 | Geobacillus sp. | 100 |

| D9 | Anoxybacillus geothermalis | 100 |

| D7 | Geobacillus sp. | 84.5 |

Research on Environmental Impact Assessment

Assessing the environmental impact of this compound involves evaluating its potential for persistence, bioaccumulation, and toxicity (PBT). ospar.org Early assessments, such as a 2005 OSPAR Commission report on whole effluent assessment, listed the compound but noted a lack of toxicity data at the time. ospar.org

More recent evaluations have utilized read-across approaches, where data from structurally similar chemicals are used to fill data gaps for a target substance. oecd.org A 2017 OECD report on 2-alkyl-1-alkanols stated that the data gap for the 90-day oral toxicity of this compound was filled with "acceptable uncertainty as worst-case scenarios" using data from analogs like 2-ethyl-1-hexanol and 2-propyl-1-heptanol. oecd.org Similarly, a fragrance ingredient safety assessment for 2-methylundecanol completed the environmental endpoint based on the Research Institute for Fragrance Materials (RIFM) framework, which also employs such read-across strategies. researchgate.net These approaches are considered essential for performing risk assessments on the vast number of chemicals in commerce when experimental data for every specific compound is unavailable. oecd.org The ecotoxicity of alcohols is generally related to their alkyl chain length, with properties like water solubility decreasing as the chain length increases, which in turn affects their bioavailability in aquatic environments. epa.govnih.gov

Analytical Chemistry and Characterization Methodologies

Advanced Chromatographic Techniques

Chromatography is a cornerstone for separating 2-Methyl-1-undecanol from complex mixtures, enabling its accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a primary tool for the analysis of this compound. In this technique, the compound is volatilized and separated from other components in a gas chromatograph before being detected by a mass spectrometer. The mass spectrum of this compound serves as a chemical fingerprint. The National Institute of Standards and Technology (NIST) database lists a mass spectrum for this compound, with a top peak at a mass-to-charge ratio (m/z) of 57, a second highest at 43, and a third at 41. nih.gov These fragments are characteristic of the molecule's structure and are used for its definitive identification.

GC-MS has been employed to identify this compound in a variety of contexts. For instance, it was detected as a phytoconstituent in the ethanolic and n-hexane extracts of the whole plant of Cleome rutidosperma. globaljournals.org It has also been identified in the volatile profiles of fermented mare milk, specifically in cultures containing Lactobacillus casei and Streptococcus thermophilus. cirad.fr Furthermore, studies on the volatile compounds from liquid cultures of Trichoderma harzianum have successfully identified this compound using GC-MS. oup.comresearchgate.net The compound was also found in the volatile profiles of traditional and newly bred maize varieties and their porridges. nih.govresearchgate.net In a study of bee venom, this compound was among the alcohols identified. explorebioscene.com

The retention time in the gas chromatograph is another key parameter for identification. The Kovats retention index, a relative measure of retention time, for this compound is reported as 1422 on a standard non-polar column and 1875 on a standard polar column. nih.gov

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Top Peak (m/z) | 57 | nih.gov |

| Second Highest Peak (m/z) | 43 | nih.gov |

| Third Highest Peak (m/z) | 41 | nih.gov |

| Kovats Retention Index (non-polar) | 1422 | nih.gov |

| Kovats Retention Index (polar) | 1875 | nih.gov |

For highly complex mixtures, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers enhanced separation power. sepsolve.com This technique uses two columns with different stationary phases, providing a more detailed separation of compounds that might co-elute in a single-column GC system. sepsolve.comnih.gov The increased peak capacity of GCxGC is particularly useful for resolving isomers and minor components in complex hydrocarbon samples. gcms.cz In the analysis of hop essential oils, a similar compound, 2-methyl-1-undecanal, was identified using GCxGC-TOFMS. nih.gov The advanced separation capabilities of GCxGC-TOFMS make it an invaluable tool for the in-depth analysis of volatile profiles in various substances, such as wine, where it can differentiate varietals based on their unique chemical signatures. agriculturejournals.cz

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise structure of molecules. hyphadiscovery.com For this compound, ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively. While specific spectral data for this compound is available in databases, detailed interpretation reveals the connectivity of atoms within the molecule, confirming the presence of the methyl group at the second carbon position and the primary alcohol group. nih.govmolbase.com The standard dataset for structure elucidation typically includes ¹H, COSY, HSQC, and HMBC spectra. hyphadiscovery.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sarpublication.com In the case of this compound, the IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol group. The presence of C-H stretching vibrations from the alkyl chain will also be evident. Studies comparing the O-H stretching frequency of primary, secondary, and tertiary alcohols show that primary alcohols, like this compound, have a higher frequency than their secondary and tertiary counterparts. acs.orgnih.gov Vapor phase IR spectra for this compound are available in spectral databases. nih.gov

Advanced Extraction and Sample Preparation Methodologies

The effective analysis of this compound often requires its extraction and preconcentration from the sample matrix. Various methods can be employed depending on the nature of the sample. For volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a common technique used prior to GC-MS analysis. nih.govresearchgate.net

For liquid samples, dispersive liquid-liquid microextraction (DLLME) with solidification of a floating organic droplet (SFO) is an effective technique. In this method, an extraction solvent like 1-undecanol (B7770649) is dispersed in the aqueous sample. mdpi.com After extraction, the mixture is cooled, causing the organic solvent to solidify, which can then be easily separated for analysis. mdpi.comijcce.ac.ir Other liquid-liquid extraction (LLE) methods using solvents like methylene (B1212753) chloride and n-pentane have also been utilized for extracting organic compounds from complex aqueous solutions. core.ac.uk The choice of extraction method is critical for obtaining a representative sample for analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Applications

Headspace solid-phase microextraction is a modern, solvent-free sample preparation technique widely employed for the extraction and preconcentration of volatile and semi-volatile compounds from a sample's headspace before analysis, typically by gas chromatography-mass spectrometry (GC-MS). The method involves exposing a fused-silica fiber coated with a specific stationary phase to the vapor phase above a solid or liquid sample. The analytes adsorb onto the fiber and are then thermally desorbed into the GC injector.

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, and sample matrix. The choice of fiber is critical; common coatings include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB), and Carboxen (CAR), often in combination to target a broad range of analytes. fishersci.be

Research Findings in Food Analysis

A notable application of this technique was in the study of volatile compounds in rice, where HS-SPME coupled with GC-MS was used to create a profile of the aromatic and flavor components. researchgate.net In this research, this compound was identified as one of the many alcohol constituents present in the rice samples. researchgate.net The study optimized the extraction conditions to maximize the yield of volatile compounds.

The optimal conditions determined for the analysis were:

Sample Size: 20 g

Equilibrium Time & Temperature: 30 minutes at 80°C

Extraction Time: 30 minutes

These parameters ensured that a comprehensive profile of volatile compounds, including this compound, could be reliably extracted and identified. cabidigitallibrary.org The data below summarizes the detection of this compound in one of the rice varieties analyzed in the study.

| Compound | Retention Time (min) | Relative Peak Area (%) in Indica Rice | Matrix |

|---|---|---|---|

| This compound | Not Specified | 0.74 | Indica Rice |

Supramolecular Solvent Microextraction (SUPRAS-DLLME) in Trace Analysis

Supramolecular Solvent-based Dispersive Liquid-Liquid Microextraction (SUPRAS-DLLME) is an advanced liquid-phase microextraction (LPME) technique recognized as a green analytical method. It is a modification of conventional DLLME, which uses a three-component solvent system: an aqueous sample, a small volume of water-immiscible extraction solvent, and a water-miscible disperser solvent. chembeez.com

In SUPRAS-DLLME, the extraction solvent is a "supramolecular solvent" (SUPRAS), which is formed through the spontaneous self-assembly of amphiphilic molecules into nano-sized aggregates like micelles or vesicles in an aqueous solution. tubitak.gov.trua.pt This process is typically induced by adding a disperser solvent, such as tetrahydrofuran (B95107) (THF), to an aqueous solution containing long-chain amphiphiles. tubitak.gov.tr

Long-chain alcohols are frequently used as the amphiphilic component to create the SUPRAS. tubitak.gov.trua.pt Alcohols such as 1-decanol, 1-dodecanol, and particularly 1-undecanol , the structural isomer of this compound, have been successfully used to form the extraction phase. neu.edu.trtandfonline.com These alcohols form reverse micelles that can effectively extract target analytes from the sample matrix. tubitak.gov.tr

Application in Trace Metal Analysis

While direct applications of SUPRAS-DLLME for the analysis of this compound are not documented, the utility of its isomer, 1-undecanol, is well-established in forming the extraction medium itself. For instance, a vortex-assisted SUPRAS-DLLME method was developed for the determination of trace amounts of nickel in plant samples. In this method, the supramolecular solvent was prepared from a mixture of 1-undecanol and tetra-n-butylammonium hydroxide (B78521) (Bu4NOH). This demonstrates the crucial role of C11 alcohols in creating the necessary phase for trace analysis.

| Component Role | Example Chemical | Function |

|---|---|---|

| Amphiphilic Molecule | 1-Undecanol | Forms self-assembling reverse micelles for extraction. |

| Co-surfactant/Complexing Agent | Tetra-n-butylammonium hydroxide | Aids in the formation and stabilization of the supramolecular structure. |

| Disperser Solvent | Tetrahydrofuran (THF) | Facilitates the dispersion of the amphiphile in the aqueous sample. |

This approach offers high enrichment factors and is environmentally friendly due to the reduced use of toxic organic solvents.

Quantitative Analysis in Complex Biological and Environmental Samples

Quantifying this compound in complex matrices like biological tissues and environmental samples requires robust analytical methods that can overcome interference from other compounds. Gas chromatography-mass spectrometry (GC-MS) is the most common technique for this purpose, often preceded by an extraction and cleanup step.

Analysis in Biological Samples

The presence of this compound has been confirmed in various plant-based biological samples. In a study profiling the phytochemicals in a methanolic extract of Fennel (Foeniculum vulgare), this compound was identified as one of the constituent compounds through GC-MS analysis. sarpublication.comresearchgate.net Similarly, it was detected in the ethanolic extract of the whole plant of Cleome rutidosperma and in an ethyl acetate (B1210297) extract from the fungus Penicillium javanicum. globaljournals.orgbiotech-asia.org These findings underscore the utility of GC-MS for the qualitative and quantitative analysis of this compound in complex botanical and fungal matrices.

Analysis in Environmental Samples

In environmental analysis, the focus is often on long-chain alcohols (LCOH) as a class due to their widespread use and distribution in aquatic systems. researchgate.net While specific quantitative methods for this compound are not extensively detailed, methods for its isomer, 1-undecanol, and other LCOH are well-developed and applicable.

Several analytical approaches exist for measuring long-chain alcohols in environmental samples like wastewater. cleaninginstitute.org These methods often involve extraction of the sample followed by derivatization to enhance detection by HPLC-MS or GC-MS. cleaninginstitute.orgrsc.org For example, a liquid-phase microextraction (LPME) method using 1-undecanol as the extraction solvent has been employed for the determination of other pollutants in water, highlighting the role of C11 alcohols in environmental sample analysis. neu.edu.tr The quantification of these alcohols is critical for environmental risk assessments, as they are known to biodegrade rapidly but are also continuously introduced into wastewater systems. researchgate.net

Chemosensory and Olfactory Research

Investigation of its Role as a Volatile Organic Compound (VOC)

2-Methyl-1-undecanol has been identified as a Volatile Organic Compound (VOC) in various biological contexts. VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to be released as gases from solids or liquids. The investigation into this compound as a VOC spans different biological systems, from microbial fermentation to plant-microbe interactions.

Research has identified related undecanol (B1663989) compounds as VOCs produced by microorganisms. For instance, the endophytic bacterium Pseudomonas sp. PICF6, isolated from olive roots, was found to produce 2-undecanol (B40161), a structurally similar compound, particularly in the presence of the fungal pathogen Verticillium dahliae. nih.gov Similarly, studies on bacteria associated with octocorals, such as Bacillus sp. BO53, have identified 1-undecanol (B7770649) among the VOCs they produce. mdpi.comnih.gov These findings highlight that alcohols in this carbon-chain range, including methylated forms, are part of the volatilome of certain bacteria.

The role of these VOCs can be diverse, from contributing to the aroma of fermented foods to participating in complex ecological interactions, such as defense mechanisms. The volatility of this compound allows it to act as an airborne chemical signal, a key characteristic for its functions in olfaction and biological communication.

Studies on Olfactory Perception and Odor Detection Thresholds

Quantitative studies on the odor detection threshold for this compound are not extensively documented in publicly available literature. However, research on structurally related aliphatic alcohols provides context for its likely chemosensory properties. The odor detection threshold is the lowest concentration of a compound that is perceivable by the human sense of smell. For the homologous series of straight-chain alcohols, there is a general trend in how the threshold changes with carbon chain length.

A quantitative structure-property relationship (QSPR) study on aliphatic alcohols provided observed and predicted values for the logarithm of the reciprocal of the odor threshold concentration (log(1/T)). While this compound was not included, its straight-chain isomer, 1-undecanol, was.

Data from a QSPR modeling study of aliphatic alcohols. srce.hr The value 'T' represents the odor threshold concentration.

The data indicates that for straight-chain alcohols, the odor intensity does not increase indefinitely with chain length; a "cut-off" point is eventually reached. Studies on eye irritation, a form of chemesthesis, also show a cut-off phenomenon. For n-alcohols, the irritation response plateaus and then declines, with 1-undecanol showing a significantly lower detectability than 1-nonanol. escholarship.org This suggests that beyond a certain molecular size, the interaction with sensory receptors becomes less effective. escholarship.org It is plausible that the branched structure of this compound influences its fit into olfactory receptors, contributing to its faint odor perception compared to other alcohols.

Research into Chemoreception Mechanisms

Chemoreception is the physiological process by which organisms respond to chemical stimuli. In insects, this involves a complex system of proteins, including olfactory receptors (ORs), odorant-binding proteins (OBPs), and chemosensory proteins (CSPs), which work together to detect chemicals in the environment. mdpi.com

Research into the specific chemoreception mechanisms for this compound is limited, but studies on its isomer, undecanol, and other similar molecules in insects provide significant insights. In the Chinese citrus fly, Bactrocera minax, an olfactory receptor designated BminOR16 has been identified that responds specifically to undecanol. mdpi.comnih.gov This receptor is part of a unique clade of ORs found in Bactrocera fruit flies, suggesting a specialized role in detecting this particular long-chain alcohol. nih.gov Another receptor in this species, BminOR12, responds to a variety of compounds but notably does not respond to undecanol or 1-nonanol, indicating that the reception of these longer-chain alcohols is handled by more specialized receptors like BminOR16. mdpi.comnih.gov

The initial step in olfaction often involves odorant-binding proteins (OBPs), which are thought to bind to hydrophobic odorant molecules and transport them through the aqueous sensillum lymph to the olfactory receptors located on the dendritic membrane of sensory neurons. mdpi.com While no OBP has been specifically shown to bind this compound, OBPs in various insect species have been found to bind to a range of plant volatiles, including other long-chain alcohols and related compounds. nih.gov

In mammals, studies comparing the olfactory receptor response to deuterated and non-deuterated 1-undecanol in mice found that olfactory sensory neurons did not discriminate between the two isotopologues. acs.org This supports the widely accepted shape-based theory of olfactory reception, where the molecular structure of the odorant is the primary determinant for receptor activation, rather than molecular vibrations. acs.org The specific shape of this compound, with its methyl branch near the hydroxyl group, would therefore be the critical factor determining which olfactory receptors it can activate.

Biological Communication and Semiochemical Studies

This compound and structurally related compounds function as semiochemicals, which are chemicals involved in communication between organisms. These signals can mediate interactions both within a species (pheromones) and between different species (allelochemicals).

The related compound 2-undecanol is known to have a role as a pheromone and an animal metabolite. nih.gov In the context of plant-insect interactions, long-chain alcohols can act as important cues. For example, bacterial infection of common beans with Pseudomonas syringae can induce the emission of 1-undecanol, which acts as a repellent to the spider mite Tetranychus urticae. researchgate.net This demonstrates how VOCs, including undecanols, can be part of a plant's induced defense mechanism, mediated by associated microbes. In another study, a mixture containing 1-undecanol was shown to be attractive to female mites in an olfactometer assay, indicating the context-dependent nature of these chemical signals. researchgate.net

In Dacini fruit flies, various compounds, including 1-nonanol analogs, act as semiochemicals. mdpi.com The specific detection of undecanol by a specialized olfactory receptor in Bactrocera minax strongly suggests that this compound is a behaviorally relevant semiochemical for this species, though its precise function (e.g., attractant, repellent, pheromone) requires further investigation. mdpi.comnih.gov The production of related compounds like 2-undecanol and 1-undecanol by various bacteria further suggests their widespread role in microbial and inter-kingdom communication. nih.govmdpi.comresearchgate.net

The structural characteristics of this compound, specifically its carbon chain length and methyl branching, are key to its function as a semiochemical, dictating its volatility, stability in the environment, and specificity of interaction with the chemoreceptors of receiving organisms.

Theoretical Chemistry and Computational Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemical compounds based on their molecular structures. These models establish a mathematical correlation between structural or property-based descriptors and a specific property of interest, enabling in-silico predictions.

For aliphatic alcohols like 2-methyl-1-undecanol, QSPR has been employed to predict various properties. A notable application is the prediction of the standard enthalpy of formation (ΔHf°). In one study, a QSPR model based on a genetic algorithm for multivariate linear regression (GA-MLR) was developed. This model predicted the ΔHf° for a range of compounds, including this compound. The model demonstrated high predictive power, with a squared cross-validated correlation coefficient (Q²) of 0.9826 for the training set and 0.9894 for the external test set.

| Compound | Experimental ΔHf° (kJ/mol) | Predicted ΔHf° (kJ/mol) | Residual (kJ/mol) |

|---|---|---|---|

| This compound | -514.5 | -522.07 | -7.57 |

Data sourced from a QSPR modeling study on the standard enthalpy of formation of organic compounds. nih.gov

Beyond thermodynamic properties, QSPR approaches are widely used for other characteristics of alcohols. For instance, models have been developed to predict the odor threshold of aliphatic alcohols by correlating it with structural attributes. atamanchemicals.com These studies often use 2D descriptors, such as Extended Topochemical Atom (ETA) indices, to build predictive mathematical equations. atamanchemicals.com Other research has focused on developing high-quality QSPR models for properties like boiling points, molar volumes, molar refraction, water solubility, and octanol/water partition coefficients for a broad range of alcohols. lipidmaps.org These models often rely on topological indices and other molecular descriptors to represent the chemical structure numerically. lipidmaps.orgnih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are powerful computational methods for investigating the behavior of molecules and their interactions at an atomic level. These simulations can provide detailed insights into the supramolecular structure, hydrogen-bonding networks, and conformational flexibility of compounds like this compound in their liquid state.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to analogous long-chain and branched alcohols. For example, MD simulations of butanol isomers have been used to study their clustering properties and the geometry of hydrogen-bonded aggregates. nih.gov Such studies typically use software packages like GROMACS and are performed under specific ensembles (e.g., NVT, maintaining constant volume and temperature) to mimic laboratory conditions. nih.gov

By applying these established simulation approaches to this compound, one could investigate:

Hydrogen Bonding: The dynamics and architecture of hydrogen-bond networks, which are crucial to the liquid-state properties of alcohols.

Cluster Formation: The tendency of molecules to form aggregates, and the size and geometry of these clusters.

Molecular Conformation: The distribution of different conformers (shapes) the molecule adopts, analyzing the flexibility of its carbon skeleton. For primary alcohols, molecular skeletons are often found to be more flexible compared to more sterically hindered structures. nih.gov

These simulations provide a microscopic view that complements experimental data, helping to explain macroscopic properties like viscosity, density, and transport phenomena.

Quantum Chemical Calculations for Thermodynamic Properties

Quantum chemical (QC) calculations are fundamental, physics-based methods used to determine the electronic structure and energetic properties of molecules. These calculations, which include methods like Density Functional Theory (DFT), can predict a wide range of thermodynamic properties from first principles, relying only on the molecular structure.

For volatile and semi-volatile organic compounds like this compound, QC methods can compute fundamental thermodynamic properties by calculating the difference in Gibbs free energy between the condensed and gaseous states. nih.govnih.gov The COSMO-RS (Conductor-like Screening Model for Realistic Solvation) method, often used in conjunction with DFT, has proven effective for estimating properties like vapor pressure for numerous organic compounds. nih.gov This approach explicitly considers the three-dimensional structure of the molecule and can be automated in workflows to analyze conformer ensembles for both the gas and liquid phases. nih.gov

Thermodynamic properties that can be determined for this compound using quantum chemistry include:

Standard Enthalpy of Formation (ΔHf°)

Standard Gibbs Free Energy of Formation (ΔfG°)

Ideal Gas Heat Capacity (Cp,gas)

Enthalpy of Vaporization (ΔvapH°) nih.gov

These calculated values can be compared with experimentally determined or critically evaluated data, such as those available from the National Institute of Standards and Technology (NIST), which provides thermophysical property data for this compound, including ideal gas enthalpy and entropy as a function of temperature. easychem.org

Computational Chemistry in Analytical Method Development

Computational chemistry provides valuable tools that support and accelerate the development of analytical methods for compound identification and quantification. Its application is particularly relevant in chromatography and mass spectrometry.

In the context of gas chromatography (GC), a key parameter for compound identification is the retention index. For this compound, experimental Kovats retention indices have been determined on different types of columns. nih.gov

| Column Type | Kovats Retention Index |

|---|---|

| Standard Non-Polar | 1422 |

| Standard Polar | 1875 |

Data sourced from the NIST Mass Spectrometry Data Center and available on PubChem. nih.gov

Computational methods, often based on QSPR principles, can predict these retention indices from the molecular structure alone. Such predictions are invaluable for the tentative identification of compounds in complex mixtures, like plant extracts where this compound has been found, prior to confirmation with an analytical standard. nih.gov

Furthermore, computational chemistry can be used to simulate mass spectra. The mass spectrum of a compound is a unique fingerprint based on its fragmentation pattern upon ionization. The NIST WebBook provides the experimental electron ionization mass spectrum for this compound. nist.gov Quantum chemical calculations can model the ionization and fragmentation pathways of a molecule, allowing for the theoretical prediction of its mass spectrum. This aids in spectral interpretation and structural elucidation, especially when dealing with unknown analytes or isomers that exhibit similar chromatographic behavior.

Academic Research Applications and Industrial Relevance

Role as a Chemical Intermediate in Advanced Organic Synthesis

In the field of organic synthesis, 2-Methyl-1-undecanol serves as a valuable chemical intermediate. Its hydroxyl (-OH) group can undergo a variety of chemical transformations, making it a versatile starting material for the synthesis of other organic compounds. ontosight.ai

One notable application is its use as a precursor in the synthesis of alkenes. Through a dehydration reaction, typically catalyzed by an acid like sulfuric acid, this compound can be converted to 2-methyl-1-undecene. smolecule.com This terminal alkene is itself a useful building block in organic synthesis, capable of undergoing further reactions such as hydrohalogenation, hydration to form diols, and polymerization to create long-chain molecules. smolecule.com These derivative compounds are investigated for applications in surfactants, lubricants, and fragrances. smolecule.com

The conversion of alcohols to aldehydes is another fundamental transformation where this compound can act as an intermediate. While specific research on the direct oxidation of this compound to 2-methyl-1-undecanal is a logical synthetic route, related processes are well-documented. For instance, methods exist for producing 2-methyl-1-undecanal, a valuable fragrance component, from mixtures containing related alcohols, highlighting the industrial relevance of this class of compounds as precursors to aldehydes. google.comwikipedia.org

Research in Pharmaceutical Formulation Development

The properties of this compound make it a compound of interest in the field of pharmaceutical formulation. It is recognized for its potential use as an excipient—an inactive substance that serves as the vehicle or medium for a drug or other active substance. ontosight.ai Its character as a fatty alcohol contributes to its utility in various formulations, including creams, lotions, and other topical applications. ontosight.ai

Recent research has focused on novel drug delivery systems to enhance the solubility and permeability of poorly water-soluble drugs. One such area is the development of Deep Eutectic Systems (DES), which are mixtures of compounds that have a much lower melting point than their individual components. Fatty alcohols are key components in the design of these systems. nih.gov DES can act as effective solvents and skin penetration enhancers for transdermal drug delivery. nih.gov By increasing the solubility of an active pharmaceutical ingredient (API), these formulations can improve its bioavailability. nih.gov For example, a DES can increase the solubility of a hydrophobic drug like ibuprofen (B1674241) by thousands of times, significantly enhancing its stability and permeability. nih.gov Although research may not always specify this compound, its properties as a long-chain fatty alcohol make it a candidate for inclusion in such advanced, tunable solvent systems for pharmaceutical applications. Furthermore, derivatives such as 11-fluoro-2-methyl-1-undecanol have been synthesized and investigated within the context of creating new pharmaceutical compounds, indicating the role of the this compound backbone as a scaffold in medicinal chemistry. google.com

Studies on Stabilizer Compositions for Organic Materials

In material science, this compound has been investigated for its role in stabilizer compositions designed to protect organic materials. Polymers and other organic materials are often subject to degradation from exposure to ultraviolet (UV) light, heat, and oxygen, which can cause discoloration, loss of mechanical strength, and other undesirable effects through processes like photo-oxidation. googleapis.com

Patents describe synergistic stabilizer compositions that combine different classes of additives to enhance the longevity of organic materials. googleapis.comgoogle.com Within these formulations, this compound is cited as a potential component, acting as a co-stabilizer. googleapis.com These compositions are designed to be added to a variety of organic materials to prevent degradation and improve performance characteristics without causing negative side effects like "blooming," where additives migrate to the surface of the material. googleapis.com The inclusion of long-chain alcohols like this compound in these patented blends suggests a specific function in improving the stability and processability of the host material. googleapis.comgoogle.com

Table 1: Research on Stabilizer Compositions

| Application Area | Function of this compound | Protected Materials | Key Challenges Addressed |

|---|---|---|---|

| Material Science | Co-stabilizer component | Organic polymers and materials | Degradation from UV light, heat, and oxygen |

Development of Novel Solvent Systems in Chemical Research

There is a growing emphasis in chemical research on the development of "green" or environmentally benign solvents to replace traditional volatile organic compounds (VOCs). researchgate.net Long-chain alcohols, including 1-undecanol (B7770649), are being explored as potential green solvents due to their low volatility, recyclability, and derivation from natural sources. researchgate.netatamanchemicals.com

Research into novel extraction techniques has demonstrated the utility of these alcohols. For instance, 1-undecanol has been used as a solvent in homogeneous liquid-liquid microextraction methods. atamanchemicals.com A particularly innovative approach involves using a double-solvent system, where two long-chain alcohols are mixed to create a new aggregate extractant with superior extraction power compared to either component alone. researchgate.net A study on the extraction of pesticides developed a system using a mixture of 1-undecanol and 1-decanol. researchgate.net Given its structural similarity, this compound is a strong candidate for similar applications, where its branched nature could be used to fine-tune solvent properties like viscosity and polarity for specific extraction or reaction environments. These long-chain alcohols are also components in the formation of Deep Eutectic Solvents (DES), which are being investigated not only for drug delivery but also as novel, sustainable media for chemical reactions and extractions. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthesis Routes

The synthesis of chiral alcohols such as 2-Methyl-1-undecanol presents ongoing challenges in achieving high efficiency, stereoselectivity, and sustainability. Current methods, including the enantioselective synthesis of (S)-2-methyl-1-alkanols using baker's yeast, have demonstrated the feasibility of biocatalytic approaches. scribd.com Other potential routes could be analogous to the synthesis of similar branched-chain alcohols, which may involve multi-step processes like hydroformylation of terminal alkenes followed by reduction.

Future research should prioritize the development of more streamlined and environmentally benign synthesis pathways. Key areas for exploration include:

Advanced Biocatalysis: Moving beyond baker's yeast to explore engineered enzymes or whole-cell systems that can offer higher enantiomeric excess (ee) and yields for the (R) and (S) enantiomers. This would enable a more detailed study of enantiomer-specific biological activities.

Green Catalytic Systems: Investigating novel catalytic systems for hydroformylation and subsequent reduction steps that minimize the use of heavy metals and operate under milder conditions. This includes exploring homogeneous and heterogeneous catalysts that allow for easy separation and recycling.

Flow Chemistry: Adapting existing synthesis routes to continuous flow processes. This could enhance reaction efficiency, improve safety by minimizing the accumulation of reactive intermediates, and allow for easier scalability and process control.

Discovery of Undiscovered Biological Activities

Initial studies have identified this compound as a naturally occurring volatile organic compound (VOC) in various organisms, suggesting roles in chemical communication and defense. It has been detected as a metabolite in the fungus Penicillium javanicum, where the crude extract displayed promising anti-diabetic and antioxidant properties. biotech-asia.org It has also been identified as a VOC specific to Salmonella and as a compound with a "herbal" scent in mutants of the microalga Euglena gracilis. mdpi.comspiedigitallibrary.org Endophytes have also been shown to produce this compound, which is associated with a range of therapeutic potentials. nih.gov

These preliminary findings warrant a systematic investigation into the compound's bioactivities. Future research should focus on:

Systematic Pharmacological Screening: Isolating pure this compound to conduct comprehensive screening for a range of biological effects, including antimicrobial (antibacterial and antifungal), anti-inflammatory, and anticancer activities.

Elucidation of its Role in Microbial Pathogenesis: Investigating its function as a VOC in Salmonella, which could lead to non-invasive diagnostic tools or novel antimicrobial strategies that target bacterial communication. spiedigitallibrary.org

Pheromonal and Allelochemical Activity: Exploring its role as a potential pheromone or allelochemical in insects and plants. nih.gov This could open avenues for its use in sustainable agriculture as a pest management agent.

Neuromodulatory Effects: Given its structural similarity to other fatty alcohols with known effects on the central nervous system, it would be valuable to screen this compound for any potential neuromodulatory or anesthetic properties.

Advancements in Analytical Detection and Quantification

The detection of this compound, particularly as a VOC in complex biological or environmental samples, currently relies on established techniques like gas chromatography-mass spectrometry (GC-MS), often coupled with sample preparation methods like solid-phase microextraction (SPME). spiedigitallibrary.org While effective, there is room for significant improvement in sensitivity, selectivity, and speed.

Future research should aim to develop next-generation analytical methods:

High-Resolution and Multidimensional Chromatography: Employing techniques such as two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) to achieve superior separation and identification of this compound from complex matrices like blood, breath, or soil extracts. mdpi.com

Development of Portable Sensors: Creating selective and sensitive chemosensors for the real-time detection of this compound vapor. Such devices could be invaluable for point-of-care disease diagnosis (e.g., detecting Salmonella infections) or environmental monitoring.

Greener Extraction Techniques: Optimizing and applying advanced microextraction techniques such as solidification of a floating organic drop (SFO) using solvents like 1-undecanol (B7770649), or dispersive liquid-liquid microextraction (DLLME). chromatographyonline.comresearchgate.net These methods drastically reduce the consumption of toxic organic solvents, aligning with the principles of green analytical chemistry. chromatographyonline.com

Isotope Ratio Mass Spectrometry: Utilizing stable isotope analysis to trace the metabolic and environmental pathways of this compound, providing definitive insights into its origins and fate. rsc.org

Comprehensive Environmental Fate and Degradation Modeling

The environmental safety of any widely used chemical is paramount. For long-chain alcohols (LCOHs), properties like biodegradability and sorption are closely linked to their alkyl chain length. nih.gov While related linear and branched alcohols have been studied, specific data for this compound is scarce. Existing knowledge suggests that as a branched-chain primary alcohol, it is likely metabolized and eliminated, but its precise environmental behavior is not fully characterized. oecd.org

To ensure its safe use, future research must focus on:

Standardized Biodegradation Studies: Conducting rigorous biodegradation tests following established guidelines (e.g., OECD 301 series) to determine if this compound is readily or inherently biodegradable in water, soil, and sediment. nih.goveuropa.eu

Sorption and Mobility Analysis: Measuring its adsorption/desorption coefficient (Kd) in different soil and sediment types. This data is critical for predicting its environmental mobility and potential to leach into groundwater. nih.gov

Identification of Degradation Products: Characterizing the metabolites and transformation products that form during its biodegradation to assess their potential toxicity and persistence.

Development of Predictive Models: Using the experimentally derived data to build and validate robust quantitative structure-activity relationship (QSAR) and environmental fate models. These models can predict the persistence, bioaccumulation, and toxicity (PBT) profile of this compound and related branched alcohols, aiding in comprehensive risk assessments.

Elucidation of Structure-Function Relationships and Molecular Mechanisms

Understanding how the specific molecular architecture of this compound dictates its physical and biological properties is crucial for designing improved analogs and predicting its effects. The presence of a methyl group at the second carbon position distinguishes it from its linear isomer (1-dodecanol) and its secondary alcohol isomer (2-undecanol), likely influencing its surface activity, membrane interactions, and binding to biological targets. ontosight.ainih.gov Studies on similar compounds suggest that branching can significantly alter metabolic pathways and toxicity profiles compared to linear counterparts. oecd.org

Future investigations should be directed at:

Comparative Physicochemical Studies: Systematically comparing the critical micelle concentration (CMC), surface tension reduction, and partitioning behavior of this compound with its key isomers (e.g., 1-dodecanol, 2-undecanol) to quantify the impact of the methyl branch.

Molecular Docking and Simulation: Using computational models to predict the binding of this compound to specific enzyme active sites or receptors. For instance, if antimicrobial activity is confirmed, docking studies could reveal potential protein targets.

Synthesis and Analysis of Analogs: Synthesizing a series of related analogs by varying the position of the methyl group or the length of the alkyl chain. Testing these analogs would provide clear structure-activity relationship (SAR) data, revealing which structural features are essential for a given biological effect.

Membrane Interaction Studies: Employing biophysical techniques like differential scanning calorimetry (DSC) and NMR spectroscopy to study how this compound interacts with and perturbs lipid bilayers, which is fundamental to its mechanism of action as a surfactant and potentially as a bioactive molecule.

常见问题

Basic Research Questions

Q. How can 2-Methyl-1-undecanol be reliably identified in complex mixtures like plant extracts or synthetic blends?